

Spectroscopic Profile of 3,5-Dichlorobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichlorobenzyl alcohol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-Dichlorobenzyl alcohol** (CAS No. 60211-57-6), a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by established experimental protocols.

Chemical Structure and Properties

3,5-Dichlorobenzyl alcohol has the chemical formula $C_7H_6Cl_2O$ and a molecular weight of approximately 177.03 g/mol. Its structure consists of a benzyl alcohol core with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring.

Spectroscopic Data Analysis

The following sections detail the NMR, IR, and MS data for **3,5-Dichlorobenzyl alcohol**, providing critical insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

^{13}C NMR Spectroscopy: Carbon NMR provides information on the different types of carbon atoms in the molecule. Due to the lack of readily available, publicly sourced ^{13}C NMR data for **3,5-Dichlorobenzyl alcohol**, predicted chemical shift ranges based on established principles and data from similar structures are provided. The aromatic region will show distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the chlorines and the carbon attached to the methylene group exhibiting unique chemical shifts. The methylene carbon will appear in the aliphatic region.

^1H NMR Data

A ^1H NMR spectrum for 3,5-Dichlorobenzyl alcohol is available through various chemical data providers. The spectrum typically shows signals corresponding to the aromatic protons and the methylene protons of the alcohol group.

^{13}C NMR Data (Predicted)

Aromatic Carbons: Expected in the range of 120-150 ppm.

Methylene Carbon ($-\text{CH}_2\text{OH}$): Expected in the range of 60-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3,5-Dichlorobenzyl alcohol** is available from the NIST WebBook.[\[1\]](#)

Key IR Absorptions	Wavenumber (cm ⁻¹)
O-H Stretch (Alcohol)	Broad, ~3200-3600
C-H Stretch (Aromatic)	~3000-3100
C-H Stretch (Aliphatic)	~2850-3000
C=C Stretch (Aromatic)	~1400-1600
C-O Stretch (Alcohol)	~1000-1260
C-Cl Stretch	~600-800

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **3,5-Dichlorobenzyl alcohol** is available from the NIST WebBook.

Mass Spectrometry Data

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Common fragmentation patterns for benzyl alcohols include the loss of water and the formation of a stable tropylium-like cation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- **Sample Preparation:** A small amount of the purified **3,5-Dichlorobenzyl alcohol** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- **Data Acquisition:** The sample is placed in an NMR spectrometer, and the ^1H and ^{13}C NMR spectra are acquired.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** A background spectrum of the empty sample compartment or the pure KBr pellet is recorded. The sample is then placed in the spectrometer, and the IR spectrum is acquired.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

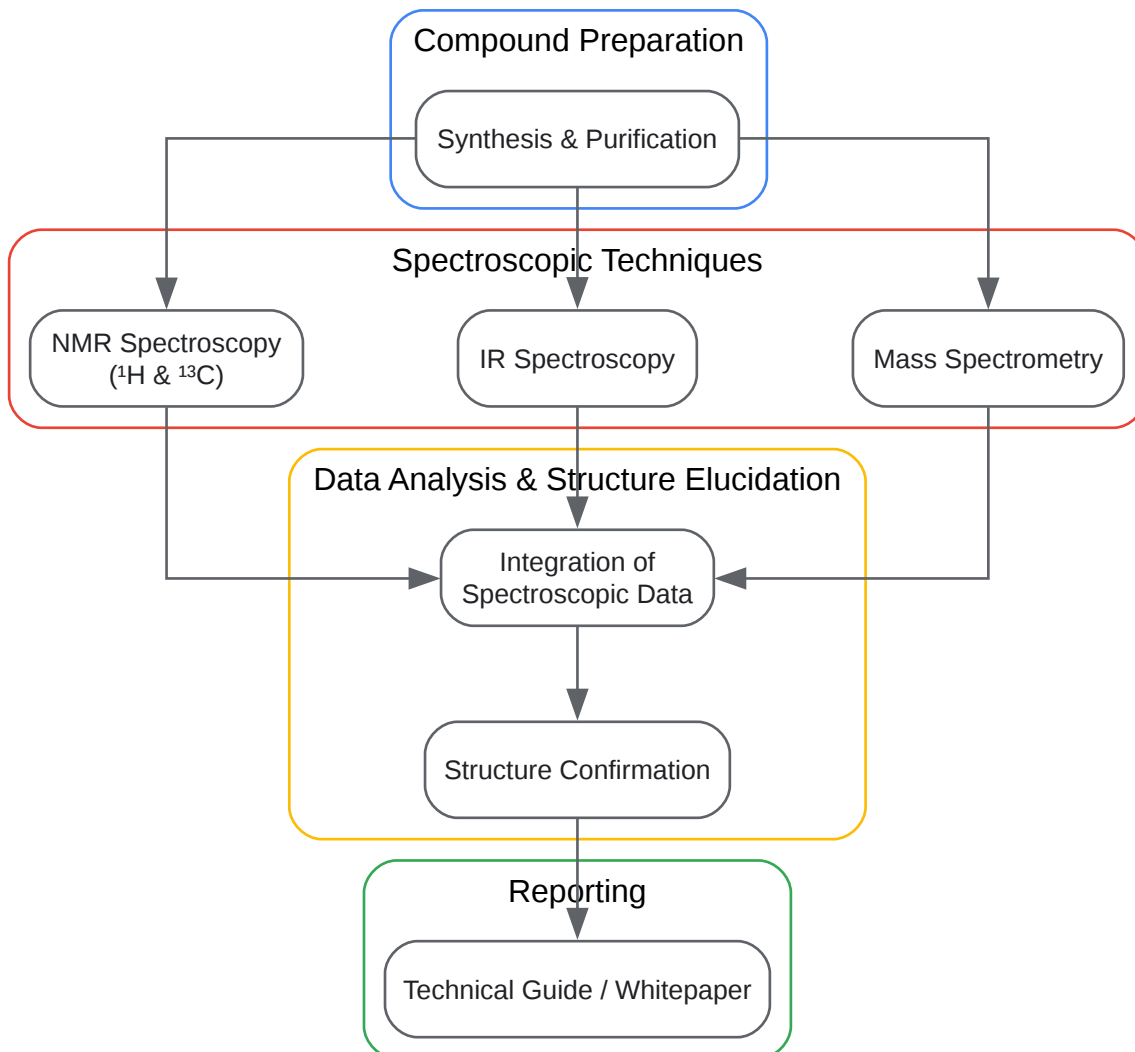
Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** The sample molecules are ionized, commonly using electron ionization (EI).
- **Mass Analysis:** The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3,5-Dichlorobenzyl alcohol**.

Spectroscopic Analysis Workflow for 3,5-Dichlorobenzyl Alcohol



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Caption: A logical workflow for the spectroscopic analysis of **3,5-Dichlorobenzyl alcohol**.

This guide serves as a valuable resource for researchers and scientists, providing essential spectroscopic data and procedural outlines for the characterization of **3,5-Dichlorobenzyl alcohol**.

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References

- 1. 3,5-Dichlorobenzyl alcohol [webbook.nist.gov]
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